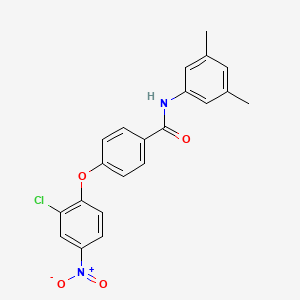
4-(2-chloro-4-nitrophenoxy)-N-(3,5-dimethylphenyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2-chloro-4-nitrophenoxy)-N-(3,5-dimethylphenyl)benzamide, also known as GW501516, is a synthetic drug that has been widely used in scientific research. It belongs to the class of peroxisome proliferator-activated receptor delta (PPARδ) agonists, which have been shown to have various biological effects.
Mécanisme D'action
4-(2-chloro-4-nitrophenoxy)-N-(3,5-dimethylphenyl)benzamide exerts its effects by activating PPARδ, a nuclear receptor that regulates gene expression. PPARδ activation leads to the upregulation of genes involved in fatty acid oxidation, glucose metabolism, and inflammation. In addition, PPARδ activation has been shown to improve mitochondrial function and reduce oxidative stress.
Biochemical and Physiological Effects
This compound has been shown to have a wide range of biochemical and physiological effects. In animal models, it has been shown to improve insulin sensitivity, decrease plasma triglycerides, and increase high-density lipoprotein cholesterol levels. It has also been shown to have cardioprotective effects, including reducing cardiac hypertrophy and improving cardiac function. Furthermore, this compound has been investigated for its potential as an anticancer agent, as it has been shown to inhibit the growth of various cancer cell lines.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 4-(2-chloro-4-nitrophenoxy)-N-(3,5-dimethylphenyl)benzamide in lab experiments is its high potency and selectivity for PPARδ. This allows for precise modulation of PPARδ activity without affecting other nuclear receptors. However, one of the limitations of using this compound is its potential for off-target effects. In addition, the long-term effects of this compound on human health are not fully understood, and further research is needed to determine its safety and efficacy.
Orientations Futures
There are several future directions for research on 4-(2-chloro-4-nitrophenoxy)-N-(3,5-dimethylphenyl)benzamide. One area of interest is its potential as a therapeutic agent for metabolic disorders, such as type 2 diabetes and dyslipidemia. In addition, this compound has been investigated for its potential as an anticancer agent, and further research is needed to determine its efficacy in vivo. Furthermore, this compound has been shown to have neuroprotective effects, and further research is needed to determine its potential as a treatment for neurodegenerative diseases. Finally, the long-term effects of this compound on human health need to be further investigated, particularly with regard to its potential for off-target effects.
Conclusion
In conclusion, this compound is a synthetic drug that has been widely used in scientific research. It exerts its effects by activating PPARδ, a nuclear receptor that regulates gene expression. This compound has been shown to have a wide range of biochemical and physiological effects, including improving insulin sensitivity, decreasing plasma triglycerides, and increasing high-density lipoprotein cholesterol levels. However, further research is needed to determine its safety and efficacy as a therapeutic agent for metabolic disorders, cancer, and neurodegenerative diseases.
Méthodes De Synthèse
The synthesis of 4-(2-chloro-4-nitrophenoxy)-N-(3,5-dimethylphenyl)benzamide involves several steps, including the preparation of 2-chloro-4-nitrophenol, which is then converted to 4-(2-chloro-4-nitrophenoxy)phenol. The final product is obtained by reacting 4-(2-chloro-4-nitrophenoxy)phenol with 3,5-dimethylphenyl isocyanate in the presence of a catalyst. The purity of the final product can be improved by recrystallization.
Applications De Recherche Scientifique
4-(2-chloro-4-nitrophenoxy)-N-(3,5-dimethylphenyl)benzamide has been widely used in scientific research, particularly in the fields of metabolism, cardiovascular disease, and cancer. It has been shown to improve insulin sensitivity, decrease plasma triglycerides, and increase high-density lipoprotein cholesterol levels in animal models. In addition, this compound has been shown to have cardioprotective effects, including reducing cardiac hypertrophy and improving cardiac function. Furthermore, this compound has been investigated for its potential as an anticancer agent, as it has been shown to inhibit the growth of various cancer cell lines.
Propriétés
IUPAC Name |
4-(2-chloro-4-nitrophenoxy)-N-(3,5-dimethylphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17ClN2O4/c1-13-9-14(2)11-16(10-13)23-21(25)15-3-6-18(7-4-15)28-20-8-5-17(24(26)27)12-19(20)22/h3-12H,1-2H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPTZWFDCJYUXDB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)C2=CC=C(C=C2)OC3=C(C=C(C=C3)[N+](=O)[O-])Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

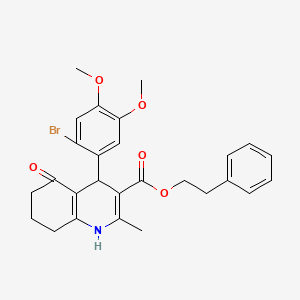
![5-{[2-(1,2-oxazinan-2-yl)-2-oxoethyl]thio}-1,3,4-thiadiazol-2-amine](/img/structure/B5027590.png)
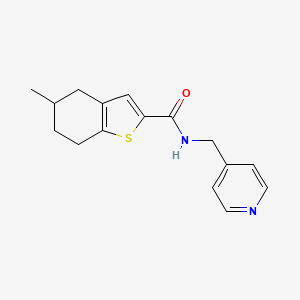
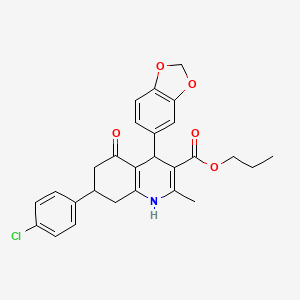
![5-{[1-(1,3-benzothiazol-2-yl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-1-(4-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5027618.png)
![N-(4-{[(6-methoxy-3-pyridazinyl)amino]sulfonyl}phenyl)benzamide](/img/structure/B5027622.png)
![5-[(cyclohexylamino)sulfonyl]-2-methoxy-N-propylbenzamide](/img/structure/B5027628.png)
![3-allyl-2-[1-(4-chlorophenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]-5-(3-methyl-1,3-benzothiazol-2(3H)-ylidene)-1,3-thiazolidin-4-one](/img/structure/B5027634.png)
![2-{5-[(3-chlorophenoxy)methyl]-1,2,4-oxadiazol-3-yl}-N-(3,4-dimethylphenyl)acetamide](/img/structure/B5027645.png)
![8-[4-(2,4-dimethylphenoxy)butoxy]-2-methylquinoline](/img/structure/B5027648.png)
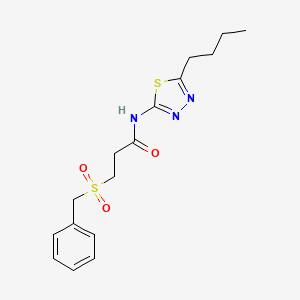
![5-{[2,5-dimethyl-1-(2-methyl-4-nitrophenyl)-1H-pyrrol-3-yl]methylene}-1-(4-fluorophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5027657.png)
![N-{[3-(2-fluorobenzyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methyl-2-phenylethanamine](/img/structure/B5027662.png)
![benzyl N-[2-(benzoylamino)-3-(2-furyl)acryloyl]-beta-alaninate](/img/structure/B5027666.png)